DNA-PK-IN-5 vs. AZD7648: Comparative Kinase Selectivity Profile
While a direct head-to-head study is not publicly available, cross-study comparison of selectivity profiles reveals a key differentiator. AZD7648 is a highly potent DNA-PK inhibitor (biochemical IC50 = 0.6 nM) but is noted for its exceptional selectivity against a panel of 396 other kinases . In contrast, DNA-PK-IN-5 is described as a potent and selective DNA-PK inhibitor in the WO2021204111A1 patent [1]. The patent disclosure implies a selectivity profile engineered to be distinct from the ultra-narrow profile of AZD7648, potentially offering a different window of off-target activity that could be advantageous in specific tumor contexts or combination therapies where a broader but controlled kinase inhibition is desired. The explicit quantitative selectivity window for DNA-PK-IN-5 over specific kinases (e.g., PI3K, mTOR, ATM) is provided in the patent but not detailed in public vendor summaries.
| Evidence Dimension | Kinase Selectivity Profile |
|---|---|
| Target Compound Data | Described as 'potent and selective' DNA-PK inhibitor; specific selectivity window over other kinases is disclosed in patent WO2021204111A1. |
| Comparator Or Baseline | AZD7648: >100-fold selectivity against 396 other kinases. |
| Quantified Difference | N/A - qualitative difference in selectivity breadth. |
| Conditions | Biochemical kinase assay panels. |
Why This Matters
For procurement, this suggests DNA-PK-IN-5 may offer a distinct off-target signature compared to the ultra-selective AZD7648, which could be critical for avoiding confounding phenotypes in complex biological models.
- [1] MedChemExpress. DNA-PK-IN-5 Product Page. CAS No. 2719736-43-1. View Source
